![molecular formula C11H11ClN2 B14049671 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a 1-methylcyclopropyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-aminopyridine with 1-methylcyclopropyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The presence of the pyrrole and pyridine rings allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is studied for its effects on cell proliferation, apoptosis, and migration, making it valuable in cancer research.
Chemical Biology: It serves as a tool compound for studying various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis and reduce the migration and invasion of cancer cells .
類似化合物との比較
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the 1-methylcyclopropyl group, making it less sterically hindered and potentially less selective in its biological activity.
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-iodo-5-(trifluoromethyl)-: Contains additional substituents that may alter its reactivity and biological properties.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)- is unique due to the presence of the 1-methylcyclopropyl group, which can enhance its selectivity and potency as a kinase inhibitor. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
特性
分子式 |
C11H11ClN2 |
|---|---|
分子量 |
206.67 g/mol |
IUPAC名 |
4-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c1-11(3-4-11)9-6-7-8(12)2-5-13-10(7)14-9/h2,5-6H,3-4H2,1H3,(H,13,14) |
InChIキー |
GTBQJJOECXRNIO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=CC3=C(C=CN=C3N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


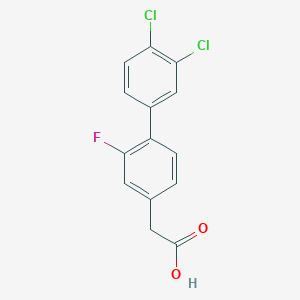

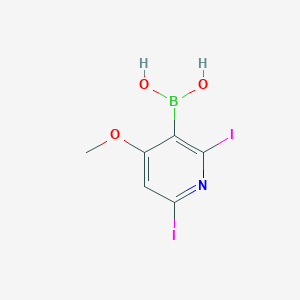
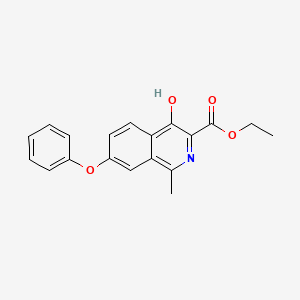


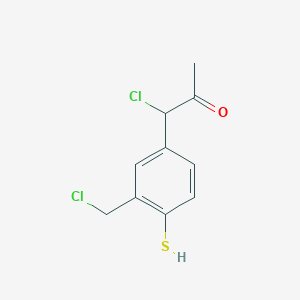
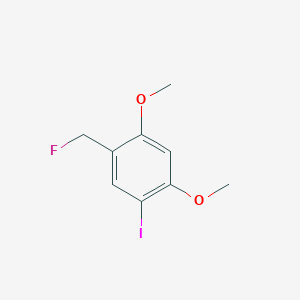
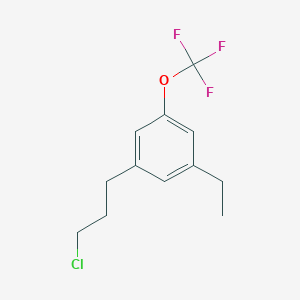


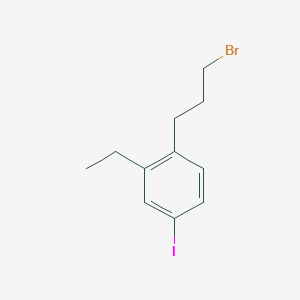

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
